molecular formula C4H2Br3N3 B15162961 2-(Tribromomethyl)-1,3,5-triazine CAS No. 143213-07-4

2-(Tribromomethyl)-1,3,5-triazine

Cat. No.: B15162961
CAS No.: 143213-07-4
M. Wt: 331.79 g/mol
InChI Key: CWQZLVPKEVXEOB-UHFFFAOYSA-N
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Description

2-(Tribromomethyl)-1,3,5-triazine is a halogenated triazine compound characterized by the presence of three bromine atoms attached to a methyl group, which is further connected to a triazine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tribromomethyl)-1,3,5-triazine typically involves the bromination of 2-methyl-1,3,5-triazine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective tribromination. Common reagents used in this process include molecular bromine (Br2) and N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and degradation of the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used in substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Tribromomethyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Tribromomethyl)-1,3,5-triazine involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The bromine atoms play a crucial role in its reactivity, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Trichloromethyl)-1,3,5-triazine: Similar in structure but with chlorine atoms instead of bromine.

    2-(Tribromomethyl)-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.

Uniqueness

This compound is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or unsubstituted counterparts. The bromine atoms enhance its electrophilicity, making it a versatile reagent in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

143213-07-4

Molecular Formula

C4H2Br3N3

Molecular Weight

331.79 g/mol

IUPAC Name

2-(tribromomethyl)-1,3,5-triazine

InChI

InChI=1S/C4H2Br3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H

InChI Key

CWQZLVPKEVXEOB-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=N1)C(Br)(Br)Br

Origin of Product

United States

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